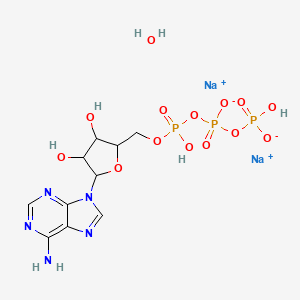

ATP (disodium salt hydrate)

Descripción

BenchChem offers high-quality ATP (disodium salt hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ATP (disodium salt hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

disodium;[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBQNWBHIXNPRU-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5Na2O14P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Researcher's Guide to ATP and ATP Disodium Salt Hydrate: A Technical Deep Dive

For scientists and researchers in drug development, the choice between Adenosine Triphosphate (ATP) and its disodium (B8443419) salt hydrate (B1144303) is a critical decision that can impact experimental outcomes. While both provide the essential ATP molecule, their distinct chemical and physical properties necessitate different handling and preparation protocols. This technical guide provides an in-depth comparison to inform your research and ensure experimental reproducibility.

Core Chemical and Physical Differences

The primary distinction lies in the salt form. ATP in its free acid form is highly unstable and not commercially available for most research applications. The disodium salt hydrate is a more stable, crystalline solid that is readily soluble in water.[1][2] This stability is crucial for storage and handling.[1] However, the presence of sodium ions and water of hydration introduces key differences that researchers must account for.

When dissolved in water, ATP disodium salt hydrate yields a mildly acidic solution with a pH of approximately 3.5.[1][3] This is a critical consideration for any biological experiment, as most enzymatic reactions and cellular processes are highly pH-sensitive. Therefore, pH adjustment to a physiological range (typically 7.2-7.5) is a mandatory step when preparing solutions from the disodium salt.[4][5]

Here is a summary of the key quantitative differences:

| Property | ATP (Free Acid - Anhydrous) | ATP Disodium Salt Hydrate |

| Molecular Weight | 507.18 g/mol [6] | ~551.14 g/mol (anhydrous basis), ~605.24 g/mol (trihydrate)[7][8][9] |

| Form | Unstable, not readily available | Crystalline powder[10] |

| Solubility in Water | Highly soluble[2] | 50 mg/mL to 110 mg/mL[1][11][12] |

| pH of Aqueous Solution | Acidic | Mildly acidic (~3.5)[1][3] |

| Stability in Solution | Unstable, especially at extreme pH[2][6] | More stable, but requires pH adjustment for biological assays[2][6] |

| Storage | Not applicable for routine use | Recommended at -20°C with desiccation[1] |

Experimental Considerations and Protocols

The choice between the two forms of ATP directly influences experimental design and execution, particularly in solution preparation for biochemical and cell-based assays.

Solution Preparation: A Critical Step

Preparing an ATP stock solution from the disodium salt for an enzyme kinetics assay, for example, requires careful pH adjustment. Here is a generalized protocol:

-

Weighing: Accurately weigh the required amount of ATP disodium salt hydrate. Remember to account for the molecular weight of the specific hydrate form you are using (the number of water molecules can vary).

-

Dissolution: Dissolve the salt in a suitable volume of high-purity water (e.g., Milli-Q or equivalent). It is advisable to do this on ice to minimize potential degradation, although ATP is relatively stable at neutral pH.[13]

-

pH Adjustment: This is the most critical step. Slowly add a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the solution while monitoring the pH with a calibrated pH meter.[5] The target pH will depend on the specific requirements of your assay, but is generally between 7.0 and 7.5.[4][14] Be cautious not to overshoot the target pH, as ATP hydrolysis is rapid at extreme pH levels.[2][6]

-

Final Volume Adjustment: Once the desired pH is reached, bring the solution to the final desired volume with high-purity water.

-

Concentration Verification (Optional but Recommended): The actual concentration of the ATP stock solution can be verified by measuring its absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[1][4]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[14][15]

Impact on Experimental Assays

-

Enzyme Kinetics: In kinase and ATPase assays, the concentration of ATP is a critical variable.[16][17][18] Using an unadjusted ATP disodium salt solution would introduce a significant pH change in the reaction buffer, altering the enzyme's activity and leading to inaccurate kinetic parameters.

-

Cell-Based Assays: When treating cells with extracellular ATP, the pH of the ATP solution must be adjusted to match the pH of the cell culture medium to avoid stressing the cells and inducing non-specific responses.

-

Bioluminescence Assays: Assays that measure ATP levels as an indicator of cell viability, such as luciferase-based assays, require accurate ATP standards.[15][19] These standards must be prepared with the same attention to pH and concentration as any other ATP solution.

Visualizing the Concepts

To further clarify these concepts, the following diagrams illustrate the key chemical transformation and a typical experimental workflow.

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. The ATP Molecule -Chemical and Physical Properties [worldofmolecules.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. researchgate.net [researchgate.net]

- 6. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 7. Adenosine 5'-triphosphate (ATP) disodium salt trihydrate, nucleotide coenzyme (CAS 987-65-5) | Abcam [abcam.com]

- 8. thomassci.com [thomassci.com]

- 9. Adenosine triphosphate disodium salt | C10H14N5Na2O13P3 | CID 12822649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Adenosine Triphosphate Disodium Hydrate - LKT Labs [lktlabs.com]

- 11. Adenosine 5 -triphosphate Grade I, = 99 , microbial source 34369-07-8 [sigmaaldrich.com]

- 12. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. [1406.2074] ATP concentration regulates enzyme kinetics [arxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic studies on the ADP-ATP exchange reaction catalyzed by Na+, K+-dependent ATPase. Evidence for the K.S.T. mechanism with two enzyme-ATP complexes and two phosphorylated intermediates of high-energy type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

understanding the purity grades of ATP disodium salt for lab use

An In-depth Technical Guide to the Purity Grades of ATP Disodium (B8443419) Salt for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, acting as the primary energy currency. In the laboratory, the disodium salt of ATP is a fundamental reagent in a vast array of applications, from enzymatic assays and in vitro transcription to cell culture and studies of signal transduction. The purity of this reagent is paramount, as contaminants can lead to erroneous and irreproducible results. This guide provides a comprehensive overview of the different purity grades of ATP disodium salt, methods for its analysis, and its critical role in key signaling pathways.

Understanding ATP Disodium Salt Purity Grades

Commercially available ATP disodium salt is offered in various purity grades, each tailored for specific experimental needs. The purity is typically determined by High-Performance Liquid Chromatography (HPLC), with contaminants such as adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and other metal ions being key differentiators.[1][2][3][4][5] Higher purity grades are generally recommended for sensitive applications like kinase assays, while lower grades may be suitable for less demanding uses.

Data Presentation: Comparison of ATP Disodium Salt Purity Grades

The following table summarizes the common purity grades of ATP disodium salt and their typical specifications.

| Purity Grade | Typical Purity (by HPLC) | Key Impurity Specifications | Common Applications |

| Standard Grade | ≥95%[6] | ADP, AMP levels may be higher | General enzymatic assays |

| High Purity | ≥98% - ≥99%[4][7][8] | ADP + AMP ≤0.5%, GTP ≤0.01%, Heavy metals ≤30 ppm, Fe ≤15 ppm[4] | Kinase assays, molecular biology, cell culture |

| Molecular Biology Grade | ≥95%[9] | Certified free of DNase, RNase, and Nickase[9] | In vitro transcription, RNA-related applications[9] |

| ULTRA PURE GRADE | Approx. 99%[3] | Tested for cytotoxicity in cell lines[3] | Cell-based assays, signal transduction studies |

| Low Metals Grade | - | Specially processed to reduce contaminating metals | Applications sensitive to metal ion interference |

Note: Specifications can vary between suppliers. Always refer to the certificate of analysis for lot-specific data.

Experimental Protocols for Purity Assessment

The purity and concentration of ATP solutions are critical parameters that should be verified, especially for sensitive experiments. The two most common methods for this are HPLC and enzymatic assays.

HPLC Method for Adenine Nucleotide Separation

Reversed-phase HPLC (RP-HPLC) is a reliable method for the simultaneous separation and quantification of ATP, ADP, and AMP.[10]

Methodology:

-

Column: A C18 reversed-phase column is commonly used.[10][11]

-

Mobile Phase: An isocratic elution with a mobile phase such as 50 mM potassium hydrogen phosphate (B84403) (pH 6.80) can be effective.[11] Alternatively, a gradient elution with a buffer system like water and acetonitrile (B52724) with a sulfuric acid buffer can be employed.[12]

-

Detection: UV absorbance is monitored at a wavelength of 254 nm or 262 nm.[11][12]

-

Standard Preparation: Prepare standard solutions of ATP, ADP, and AMP of known concentrations (e.g., 100 mM stocks) in a suitable buffer like 10 mM Tris-HCl, pH 7.0.[10]

-

Sample Preparation: For cellular extracts, a rapid extraction with a method like 80% methanol (B129727) / 20% water is used to quench metabolic activity and extract the nucleotides.[13]

-

Analysis: The retention times of the peaks in the sample are compared to the standards for identification, and the peak areas are used for quantification. Higher phosphorylation leads to shorter retention times.[10]

Enzymatic Assay for ATP Quantification

Bioluminescence-based assays using the firefly luciferase enzyme are highly sensitive and specific for ATP.[14][15]

Methodology:

-

Principle: In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, producing light. When ATP is the limiting reagent, the light output is directly proportional to the ATP concentration.[15][16]

-

Reagents: Commercially available kits provide a luciferase/luciferin reagent mix.[14][16][17]

-

Standard Curve: A standard curve is generated using a series of dilutions of a known concentration of ATP.[14]

-

Sample Preparation:

-

Measurement: The sample is mixed with the luciferase reagent, and the luminescence is immediately measured using a luminometer.[14]

-

Calculation: The ATP concentration in the sample is determined by comparing its luminescence reading to the standard curve.

Visualization of Experimental Workflows and Signaling Pathways

The purity of ATP is crucial in studies of cellular signaling, where it acts not only as an energy source but also as a substrate for kinases and a signaling molecule itself.

Experimental Workflow for ATP Purity Analysis

Caption: A generalized workflow for determining the purity and concentration of ATP disodium salt.

ATP's Role in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[18] ATP is essential as the phosphate donor for the sequential phosphorylation events that define this pathway.[19][20]

Caption: ATP as the essential phosphate donor in the MAPK signaling cascade.

ATP in the mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, metabolism, and survival.[21] The mTOR signaling pathway integrates signals from growth factors and cellular energy status, where ATP levels are a critical indicator.[22][23]

Caption: Cellular ATP levels as a key regulator of the mTOR signaling pathway.

The Dual Role of ATP in Apoptosis

Intracellular ATP levels are a critical determinant of cell death fate.[24] Sufficient ATP is required for the energy-dependent processes of apoptosis, while ATP depletion can lead to necrosis.[24] Extracellular ATP can also induce apoptosis by activating purinergic receptors.[25][26]

Caption: Intracellular ATP levels dictating the cell death pathway towards apoptosis or necrosis.

Conclusion

The selection of an appropriate purity grade of ATP disodium salt is a critical decision in experimental design. Understanding the differences between grades and the potential impact of impurities like ADP and metal ions can prevent costly experimental failures and enhance data reproducibility. The protocols and diagrams provided in this guide serve as a technical resource for researchers to assess ATP purity and to better understand its fundamental role in the complex signaling networks that govern cellular function. For all applications, it is recommended to consult the supplier's certificate of analysis to ensure the chosen reagent meets the specific requirements of the experiment.

References

- 1. thermofisher.in [thermofisher.in]

- 2. molnova.com:443 [molnova.com:443]

- 3. biofargo.com [biofargo.com]

- 4. Adenosine 5 -triphosphate Disodium salt 51963-61-2 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ATP disodium salt | 987-65-5 [amp.chemicalbook.com]

- 7. Adenosine 5′-triphosphate disodium salt, 99%, COA, Certificate of Analysis, 987-65-5, A 1475 [ottokemi.com]

- 8. ADENOSINE [sdfine.com]

- 9. Adenosine 5 -triphosphate Crystalline ATP, HPLC purified, aqueous solution for RNA transcription 987-65-5 [sigmaaldrich.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]

- 13. Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ATP Assays | What is an ATP Assay? [promega.sg]

- 16. promega.com [promega.com]

- 17. content.abcam.com [content.abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cusabio.com [cusabio.com]

- 24. Intracellular ATP levels determine cell death fate by apoptosis or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Adenosine triphosphate induced cell death: Mechanisms and implications in cancer biology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Extracellular ATP and adenosine induce cell apoptosis of human hepatoma Li-7A cells via the A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of ATP as a Substrate in Enzymatic Reactions: A Mechanistic Guide

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is a cornerstone of cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1] Found in all known forms of life, this nucleotide is composed of an adenine (B156593) base, a ribose sugar, and a triphosphate group.[2] Beyond its role as a simple energy shuttle, ATP is a critical substrate for a vast array of enzymatic reactions that drive metabolism, signal transduction, DNA and RNA synthesis, and mechanical work.[1][3] The high-energy phosphoanhydride bonds within the triphosphate chain are the primary source of chemical energy, which is harnessed by enzymes through specific catalytic mechanisms.[4] This technical guide provides an in-depth exploration of the mechanisms by which enzymes utilize ATP as a substrate, targeting researchers, scientists, and professionals in drug development.

Core Mechanisms of ATP-Dependent Reactions

Enzymes have evolved diverse strategies to utilize the chemical energy stored in ATP. These mechanisms can be broadly categorized into three main types of reactions at the phosphate (B84403) group.

-

Phosphoryl Group Transfer: In this common mechanism, the terminal (γ) phosphate group of ATP is transferred to a substrate, a process known as phosphorylation.[2] This reaction is catalyzed by kinases . The addition of a negatively charged, bulky phosphate group can induce conformational changes in the substrate, alter its activity, or create a binding site for other proteins. This is a fundamental mechanism in signal transduction cascades and metabolic regulation. The general reaction is:

-

ATP + Substrate → ADP + Phospho-substrate

-

-

Pyrophosphoryl Group Transfer: Some enzymes transfer a pyrophosphate group (the β and γ phosphates) from ATP to the substrate. This is less common but important in certain metabolic pathways.

-

Nucleotidyl (Adenylyl) Group Transfer: In this mechanism, the α-phosphate is attacked, leading to the cleavage of pyrophosphate (PPi) and the transfer of adenosine monophosphate (AMP) to the substrate. This process is called adenylylation. The subsequent hydrolysis of the released pyrophosphate into two inorganic phosphate (Pi) molecules is highly exergonic and provides a strong thermodynamic pull for the overall reaction. This mechanism is characteristic of ligases (also known as synthetases), which join two molecules together.[1] The reaction proceeds in two steps:

-

ATP + Substrate → AMP-Substrate + PPi

-

PPi + H₂O → 2 Pi

-

-

ATP Hydrolysis for Energy Transduction: ATPases are enzymes that catalyze the hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi).[5] The free energy released from this reaction is not transferred to a substrate but is instead used to drive energy-requiring processes, such as ion transport across membranes against a concentration gradient or the conformational changes in motor proteins that lead to muscle contraction and intracellular transport.[4][6]

-

ATP + H₂O → ADP + Pi

-

The Crucial Role of Mg²⁺ in ATP-Dependent Catalysis

Virtually all ATP-dependent enzymes require the presence of a divalent metal ion, typically magnesium (Mg²⁺), for their activity. The highly negatively charged triphosphate chain of ATP is stabilized by chelation with Mg²⁺. This interaction is critical for several reasons:

-

Charge Shielding: The Mg²⁺ ion neutralizes the negative charges on the phosphate groups, reducing the electrostatic repulsion that would otherwise hinder the nucleophilic attack on the phosphorus atom.

-

Proper Orientation: It helps to position and orient the ATP molecule correctly within the enzyme's active site for catalysis.

-

Enhancing Electrophilicity: The metal ion withdraws electrons, making the phosphorus atoms more electrophilic and thus more susceptible to nucleophilic attack by the substrate or a water molecule.

Key Classes of ATP-Dependent Enzymes

Kinases

Kinases are a large family of enzymes that mediate phosphorylation. They are central to cellular signaling and are major targets for drug development. By transferring a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a protein, they act as molecular switches that turn cellular activities on or off.[3]

ATPases

ATPases harness the energy of ATP hydrolysis to perform work.[6] This diverse group includes:

-

Ion Pumps (e.g., Na⁺/K⁺-ATPase): These transmembrane proteins use ATP hydrolysis to pump ions across the cell membrane, maintaining electrochemical gradients.

-

Motor Proteins (e.g., Myosin, Kinesin): These proteins convert the chemical energy of ATP into mechanical force, driving muscle contraction and the transport of vesicles along the cytoskeleton.[7]

-

Chromatin Remodelers: These enzymes use the energy from ATP hydrolysis to reposition or restructure nucleosomes, thereby regulating gene expression.[8]

Ligases (Synthetases)

Ligases catalyze the joining of two molecules. For example, DNA ligase uses the adenylylation mechanism to form phosphodiester bonds, which is essential for DNA replication and repair. Aminoacyl-tRNA synthetases attach the correct amino acid to its corresponding tRNA, a critical step in protein synthesis, also using ATP.

Quantitative Data on ATP-Dependent Enzymes

The kinetic parameters of ATP-dependent enzymes are crucial for understanding their function and for designing inhibitors. The Michaelis constant (Km) for ATP reflects the concentration of ATP at which the enzyme operates at half its maximum velocity, indicating the affinity of the enzyme for its substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Enzyme Class | Representative Enzyme | Organism | Substrate(s) | Km (ATP) (µM) | kcat (s⁻¹) |

| Kinase | Hexokinase | Saccharomyces cerevisiae | D-Glucose | 100 - 400 | ~200 |

| Kinase | Protein Kinase A (PKA) | Bos taurus | Kemptide | 10 - 20 | ~20 |

| ATPase | Na⁺/K⁺-ATPase | Sus scrofa | Na⁺, K⁺ | 200 - 600 | ~100 |

| ATPase | F₁-ATPase (Mitochondrial) | Bos taurus | H₂O | 20 - 150 | >100 |

| Ligase | DNA Ligase | T4 Bacteriophage | Nicked DNA | 10 - 140 | ~0.1 |

| Ligase | Glutamine Synthetase | Escherichia coli | Glutamate, NH₃ | 50 - 300 | ~25 |

Note: These values are approximate and can vary significantly depending on experimental conditions (pH, temperature, ion concentrations).

Experimental Protocols for Studying ATP-Dependent Enzymes

Characterizing the activity of ATP-dependent enzymes is fundamental to biochemical research. Several robust assays are commonly employed.

Protocol 1: ATPase Activity Assay using Malachite Green

This colorimetric assay is widely used to measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

Principle: At an acidic pH, malachite green and molybdate (B1676688) form a complex with free inorganic phosphate. The formation of this complex results in a significant color change that can be measured spectrophotometrically at approximately 620-650 nm. The amount of Pi produced is directly proportional to the enzyme's activity.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl₂ (e.g., 5 mM) and any other required cofactors.

-

Enzyme Stock: Prepare a concentrated stock of the purified enzyme.

-

ATP Stock: Prepare a fresh, concentrated stock of ATP, neutralized to pH 7.0.

-

Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate in acid. Commercial kits are readily available.

-

Phosphate Standard: Prepare a series of known concentrations of KH₂PO₄ to generate a standard curve.

-

-

Reaction Setup:

-

In a microplate or microcentrifuge tubes, set up the reactions on ice. A typical reaction might contain the reaction buffer, the enzyme, and the substrate (if applicable, e.g., DNA for a DNA-dependent ATPase).

-

Prepare negative controls, including a "no enzyme" control and a "time zero" control.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP to bring the final concentration to the desired level (often near the Km).

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Stop the reaction by adding the acidic malachite green reagent. This also initiates the color development.

-

Incubate at room temperature for 15-20 minutes to allow the color to stabilize.

-

-

Data Analysis:

-

Measure the absorbance of the samples and the phosphate standards at ~630 nm using a plate reader.

-

Subtract the background absorbance from the "no enzyme" control.

-

Calculate the concentration of Pi released in each sample using the standard curve.

-

Determine the specific activity of the enzyme (e.g., in nmol Pi/min/mg enzyme).

-

Protocol 2: Kinase Activity Assay using ³²P-ATP

This highly sensitive radioactive assay directly measures the transfer of the phosphate group from ATP to a substrate.

Principle: The assay uses ATP that has been radioactively labeled at the terminal (γ) phosphate with ³²P. When the kinase transfers this phosphate to its substrate (e.g., a protein or peptide), the substrate becomes radiolabeled. The labeled substrate can then be separated from the unreacted [γ-³²P]ATP and quantified.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mix containing kinase buffer (e.g., HEPES, MgCl₂), the kinase enzyme, and the specific substrate.

-

Add [γ-³²P]ATP (spiked into a solution of cold ATP) to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for a defined time.

-

-

Termination and Separation:

-

Stop the reaction by adding a strong acid (e.g., phosphoric acid) or a denaturing solution.

-

Spot the reaction mixture onto a phosphocellulose paper membrane. The peptide substrate, being positively charged, will bind to the negatively charged paper, while the negatively charged ATP and free phosphate will not.

-

Wash the paper several times with an acid solution (e.g., phosphoric acid) to remove all unbound [γ-³²P]ATP.

-

-

Quantification:

-

Place the dried paper in a scintillation vial with scintillation fluid.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

Calculate the kinase activity based on the specific activity of the [γ-³²P]ATP and the counts per minute (CPM) detected.

-

Visualizations of ATP Mechanisms and Workflows

Signaling Pathways and Logical Relationships

Caption: Mechanism of phosphoryl transfer by a kinase enzyme.

Caption: ATP hydrolysis cycle driving conformational changes in an ATPase.

Caption: Experimental workflow for a colorimetric ATPase assay.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 3. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 5. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. news-medical.net [news-medical.net]

- 7. LabXchange [labxchange.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Storage and Stability of ATP Disodium Salt Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) is a pivotal molecule in cellular bioenergetics and signaling. Its stability as a raw material is critical for reliable and reproducible results in research and for the efficacy and safety of pharmaceutical products. This technical guide provides a comprehensive overview of the best practices for the storage of ATP disodium salt hydrate powder and a detailed analysis of its stability under various conditions. It includes recommended storage conditions, degradation pathways, and detailed experimental protocols for stability and quality assessment.

Introduction

Adenosine 5'-triphosphate (ATP) is the primary energy currency of the cell, driving numerous biological processes. The disodium salt hydrate form is a common and relatively stable solid form used in research and pharmaceutical applications. However, its inherent chemical lability, particularly the susceptibility of its phosphoanhydride bonds to hydrolysis, necessitates strict storage and handling protocols. Understanding the degradation kinetics and pathways is essential for ensuring the material's purity and potency. This guide aims to provide the necessary technical details to maintain the integrity of ATP disodium salt hydrate powder.

Storage and Handling Recommendations

Proper storage and handling are paramount to preserving the stability of ATP disodium salt hydrate powder.

Optimal Storage Conditions

For long-term storage, it is recommended to store ATP disodium salt hydrate powder at -20°C in a desiccated environment.[1] While the product is often shipped at ambient temperatures without significant degradation, prolonged exposure to higher temperatures and humidity can lead to decomposition.[1] Some suppliers also suggest storage at 2-8°C for shorter periods.

Handling Precautions

-

Hygroscopicity: The powder is hygroscopic and should be handled in a dry environment, such as a glove box or a room with controlled low humidity.[2] Containers should be kept tightly sealed when not in use.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling the powder.

-

Aqueous Solutions: When preparing aqueous solutions, it is advisable to use purified, sterile water and to prepare stock solutions in appropriate buffers. Solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Frozen aqueous solutions at neutral pH are stable for at least a year at -20°C.[1]

Stability Profile and Degradation Pathways

The stability of ATP disodium salt hydrate is influenced by temperature, humidity, pH, and light.

Solid-State Stability

In its solid, powdered form, ATP disodium salt hydrate is relatively stable. Under recommended storage conditions (-20°C, desiccated), the decomposition rate is less than 0.5% per year, and the product is stable for at least two years.[1] The primary degradation pathway in the solid state is a slow dismutation reaction where two ATP molecules form one molecule of adenosine 5'-diphosphate (ADP) and one molecule of adenosine 5'-tetraphosphate.[1]

The presence of moisture can significantly impact solid-state stability. The crystal structure of ATP disodium salt can transition between dihydrate and trihydrate forms depending on the relative humidity, which can affect its stability.[2][4]

Solution Stability and Hydrolysis

In aqueous solutions, the primary degradation pathway is the hydrolysis of the phosphoanhydride bonds. This process is highly dependent on pH and temperature.

-

ATP → ADP + Pi (inorganic phosphate)

-

ADP → AMP + Pi

ATP solutions are most stable in the pH range of 6.8 to 7.4. At more extreme pH values, hydrolysis is rapid. The rate of hydrolysis increases significantly with temperature. For instance, at 120°C, the half-life of ATP is only a few minutes.[5]

Photostability

Exposure to light can also contribute to the degradation of ATP. Photostability testing is an essential part of stress testing to determine the intrinsic photostability of the molecule and to inform proper packaging and handling procedures to protect it from light.

Quantitative Stability Data

The following tables summarize the key quantitative data related to the stability of ATP disodium salt hydrate.

Table 1: Recommended Storage Conditions and Shelf Life for ATP Disodium Salt Hydrate Powder

| Parameter | Condition | Recommendation/Value | Citation |

| Storage Temperature | Long-term | -20°C | [1] |

| Short-term | 2-8°C | ||

| Atmosphere | Desiccated | [1] | |

| Shelf Life (Solid) | at -20°C | ≥ 2 years | [1] |

| Decomposition Rate (Solid) | at -20°C | < 0.5% per year | [1] |

| Shelf Life (Aqueous Solution) | at -20°C (neutral pH) | ≥ 1 year | [1] |

| at 0°C (neutral pH) | ~ 1 week |

Table 2: Factors Influencing the Stability of ATP in Aqueous Solution

| Factor | Condition | Impact on Stability | Citation |

| pH | 6.8 - 7.4 | Most stable | |

| Acidic (< 6.8) | Rapid hydrolysis | ||

| Alkaline (> 7.4) | Rapid hydrolysis | ||

| Temperature | Increasing Temperature | Increased rate of hydrolysis | [5] |

| Divalent Cations (e.g., Mg²⁺) | Presence | Can influence hydrolysis rate |

Experimental Protocols

Detailed and validated analytical methods are crucial for assessing the purity and stability of ATP disodium salt hydrate.

Stability-Indicating HPLC Method for Purity and Degradation Products

This method is designed to separate ATP from its primary degradation products (ADP, AMP) and other potential impurities.

-

Objective: To quantify the purity of ATP disodium salt hydrate and monitor the formation of degradation products under stability testing conditions.

-

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

-

Chromatographic Conditions:

-

Sample Preparation:

-

Standard Preparation:

-

Prepare individual stock solutions of ATP, ADP, and AMP standards in the mobile phase.

-

Prepare a mixed standard solution containing known concentrations of ATP, ADP, and AMP.

-

Prepare a series of calibration standards by diluting the mixed standard solution.

-

-

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of its degradation products and any matrix components. This can be achieved by analyzing stressed samples.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50-150% of the expected concentration). A correlation coefficient (r²) of ≥0.995 is typically required.[9]

-

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: Determine the closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

-

Accelerated Stability Study Protocol

This protocol is designed to predict the long-term stability of ATP disodium salt hydrate powder by subjecting it to elevated stress conditions. The protocol should be performed in accordance with ICH Q1A(R2) guidelines.

-

Objective: To evaluate the impact of elevated temperature and humidity on the solid-state stability of ATP disodium salt hydrate powder.

-

Materials and Equipment:

-

ATP disodium salt hydrate powder (at least one batch).

-

Stability chambers capable of maintaining controlled temperature and relative humidity (RH).

-

Appropriate containers that are representative of the proposed packaging.

-

-

Study Design:

-

Test Parameters:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay (Purity): Using the validated stability-indicating HPLC method (Protocol 5.1).

-

Degradation Products: Quantification of known and unknown degradation products using the HPLC method.

-

Water Content: Using Karl Fischer titration (Protocol 5.3).

-

-

Acceptance Criteria:

-

A "significant change" is defined as a failure to meet the established specifications. This typically includes a significant decrease in assay value from the initial value, any degradation product exceeding its specification limit, or failure to meet the acceptance criteria for appearance and water content.

-

Water Content Determination by Karl Fischer Titration

This protocol describes the determination of the water content in ATP disodium salt hydrate powder.

-

Objective: To accurately quantify the amount of water (both bound and adsorbed) in the powder.

-

Instrumentation:

-

Karl Fischer titrator (volumetric or coulometric).

-

-

Reagents:

-

Karl Fischer reagent (e.g., pyridine-free).

-

Anhydrous methanol (B129727) or other suitable solvent.

-

Water standard for titer determination (e.g., sodium tartrate dihydrate).

-

-

Procedure (Volumetric Titration):

-

Titer Determination:

-

Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

-

Accurately weigh a suitable amount of sodium tartrate dihydrate (with a known water content of 15.66%) and add it to the vessel.[11][12]

-

Titrate to the endpoint and calculate the water equivalent (titer) of the Karl Fischer reagent.[11][12]

-

-

Sample Analysis:

-

Neutralize the solvent in the titration vessel as in the titer determination.

-

Accurately weigh a suitable amount of ATP disodium salt hydrate powder and quickly transfer it to the titration vessel.

-

Stir to dissolve the sample completely.

-

Titrate with the Karl Fischer reagent to a stable endpoint.[11]

-

Calculate the water content of the sample based on the volume of titrant consumed and the determined titer.[11]

-

-

Visualizations

ATP Degradation Pathway

The primary degradation pathway for ATP in an aqueous environment is hydrolysis.

Experimental Workflow for Stability Testing

A logical workflow ensures a comprehensive assessment of stability.

Purinergic Signaling Pathway

ATP is a key signaling molecule in the purinergic signaling pathway, acting on P2 receptors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells | MDPI [mdpi.com]

- 9. altabrisagroup.com [altabrisagroup.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

The Solubility of ATP Disodium Salt Hydrate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Adenosine 5'-triphosphate (ATP) Disodium (B8443419) Salt Hydrate (B1144303) in Various Biological Buffers.

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. As a substrate for numerous enzymes and a ligand for purinergic receptors, its solubility in experimental buffers is a critical parameter for accurate and reproducible in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility of ATP disodium salt hydrate in commonly used biological buffers, details experimental protocols for solubility determination, and illustrates key ATP-dependent signaling pathways.

Quantitative Solubility Data

The solubility of ATP disodium salt hydrate can be influenced by factors such as pH, temperature, and the ionic composition of the buffer. While specific quantitative data for all common buffers is not extensively published, the available information from various suppliers is summarized below. It is important to note the observed discrepancies in reported solubility values, which may arise from differences in experimental methodologies (e.g., kinetic vs. thermodynamic solubility) and the specific hydration state of the ATP salt.

| Buffer/Solvent | pH | Temperature (°C) | Reported Solubility (mg/mL) | Molar Solubility (mM)¹ | Source(s) |

| Water | ~3.5 | 25 | 50 - 110 | 90.7 - 200 | [Sigma-Aldrich, Thermo Scientific][1][2] |

| PBS | 7.2 | Not Specified | ~10 - 100 | ~18.1 - 181.4 | [Thermo Scientific, Cayman Chemical, MedchemExpress][2][3][4] |

| TRIS | - | - | Data not available | - | - |

| HEPES | - | - | Data not available | - | - |

| MES | - | - | Data not available | - | - |

¹ Molar solubility was calculated using a molecular weight of 551.15 g/mol for ATP disodium salt. The actual molecular weight can vary with the degree of hydration.

Experimental Protocols for Solubility Determination

The solubility of a compound can be determined through two primary methodologies: kinetic and thermodynamic solubility assays. The choice of method often depends on the stage of research, with kinetic assays being more common in high-throughput screening and thermodynamic assays providing a more precise measurement for lead optimization and formulation development.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound once equilibrium is reached between the dissolved and undissolved solute.

Materials:

-

ATP disodium salt hydrate (solid)

-

Buffer of interest (e.g., PBS, TRIS, HEPES)

-

Vials with caps

-

Incubator/shaker

-

Filtration device (e.g., syringe filters, filter plates)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid ATP disodium salt hydrate to a known volume of the desired buffer in a vial.

-

Equilibration: Seal the vials and place them in an incubator/shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After incubation, allow the samples to settle. Carefully filter the supernatant to remove any undissolved solid. It is crucial to avoid any carryover of solid material.

-

Quantification: Analyze the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved ATP. A standard curve of known ATP concentrations should be used for accurate quantification.

-

Solubility Determination: The determined concentration represents the thermodynamic solubility of ATP in that specific buffer at the tested temperature.

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Materials:

-

ATP disodium salt hydrate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Buffer of interest

-

Microtiter plates (96- or 384-well)

-

Plate reader capable of nephelometry (light scattering) or UV absorbance

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of ATP disodium salt hydrate in DMSO (e.g., 10-20 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the ATP stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new microtiter plate containing the aqueous buffer.

-

Incubation: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit. Alternatively, after incubation and filtration, the concentration of the dissolved compound can be measured by UV spectrophotometry.

Key Signaling Pathways Involving ATP

ATP is a key signaling molecule that activates purinergic receptors, broadly classified into P2X and P2Y receptor families. It is also the substrate for adenylate cyclase in the synthesis of the second messenger cyclic AMP (cAMP).

P2X and P2Y Receptor Signaling

Extracellular ATP can bind to and activate P2X and P2Y receptors, initiating distinct downstream signaling cascades. P2X receptors are ligand-gated ion channels, while P2Y receptors are G protein-coupled receptors (GPCRs). The activation of these receptors plays a crucial role in numerous physiological processes, including neurotransmission, inflammation, and muscle contraction.[1][5][6]

Adenylate Cyclase Signaling Pathway

Intracellular ATP serves as the substrate for the enzyme adenylate cyclase, which, upon activation (typically by Gs protein-coupled receptors), catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][8] cAMP acts as a second messenger, activating Protein Kinase A (PKA) and initiating a cascade of phosphorylation events that regulate various cellular processes.[9]

Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of ATP disodium salt hydrate in a given buffer.

Conclusion

The solubility of ATP disodium salt hydrate is a fundamental consideration for any research involving this critical biomolecule. While there is some variability in the reported solubility in PBS and a lack of readily available data for other common buffers like TRIS, HEPES, and MES, this guide provides a solid foundation for researchers. The detailed experimental protocols offer a clear path for determining solubility in specific buffer systems, ensuring data accuracy and reproducibility. Furthermore, the visualization of key ATP-dependent signaling pathways provides a valuable conceptual framework for understanding its multifaceted roles in cellular function. It is recommended that researchers empirically determine the solubility of ATP disodium salt hydrate under their specific experimental conditions to ensure the reliability of their findings.

References

- 1. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. P2Y receptor - Wikipedia [en.wikipedia.org]

- 7. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]

- 8. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

The Pivotal Role of ATP Disodium Salt in Elucidating Kinase Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell and a critical phosphate (B84403) donor in cellular signaling cascades orchestrated by kinases. The stable and highly soluble disodium (B8443419) salt of ATP is an indispensable tool in the study of kinase signaling pathways, enabling researchers to dissect molecular mechanisms, screen for novel therapeutic inhibitors, and understand the intricate regulation of cellular processes. This technical guide provides an in-depth exploration of the function of ATP disodium salt in kinase signaling, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower research and drug discovery in this critical area.

The Core Function of ATP in Kinase Signaling

Protein kinases, a vast family of enzymes, catalyze the transfer of the γ-phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1][2] This process, known as phosphorylation, acts as a molecular switch that can activate or deactivate the substrate protein, propagating signals that govern a multitude of cellular activities, including cell growth, proliferation, differentiation, and apoptosis.[1][2] ATP disodium salt serves as the primary in vitro source of the phosphate group in kinase assays, mimicking the physiological role of cellular ATP.[3]

The binding of ATP to the kinase active site is a fundamental prerequisite for catalysis.[4] This interaction is facilitated by a highly conserved ATP-binding pocket and is critically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺), which forms a complex with ATP.[5] Beyond its role as a phosphate donor, ATP binding can also induce conformational changes in the kinase, influencing its stability and catalytic activity.[4] Furthermore, ATP can function as an allosteric modulator, impacting the kinase's function in ways that extend beyond the active site.[6]

Quantitative Data Presentation

The concentration of ATP is a critical parameter in in vitro kinase assays, as it directly influences the enzyme's activity and the apparent potency of ATP-competitive inhibitors.[7][8] Understanding the Michaelis constant (Km) for ATP for a given kinase and how inhibitor potency (IC50) changes with ATP concentration is paramount for accurate data interpretation and the translation of in vitro findings to a cellular context.[9]

ATP Kₘ Values for Common Protein Kinases

The Michaelis constant (Kₘ) for ATP represents the concentration of ATP at which the kinase reaction rate is half of its maximum. It is an inverse measure of the affinity of the kinase for ATP.[10] In biochemical assays, using an ATP concentration around the Kₘ value allows for a more direct measurement of an inhibitor's intrinsic binding affinity (Ki).[11]

| Kinase | ATP Kₘ (µM) |

| AKT3 | 564 ± 36 |

| CDK2/Cyclin A | 238 ± 12 |

| Protein Kinase C | ~50 |

| Rock II | 25 |

| Kinase A | 1 |

| Kinase B | 10 |

| CK1δ (GST-tagged) | 69.85 (IC50 of PF-670462) |

| CK1δ (6xHis-tagged) | 64.18 (IC50 of PF-670462) |

Note: Kₘ values can vary depending on the specific assay conditions, including the substrate used and buffer composition.[2][10][12][13]

Effect of ATP Concentration on IC₅₀ Values of ATP-Competitive Inhibitors

For ATP-competitive inhibitors, the measured half-maximal inhibitory concentration (IC₅₀) is highly dependent on the ATP concentration used in the assay.[13] This relationship is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP] / Kₘ) .[14] As the ATP concentration increases, a higher concentration of the inhibitor is required to achieve 50% inhibition.[14] This is a crucial consideration when comparing in vitro potency with cellular efficacy, as intracellular ATP concentrations are typically in the millimolar (mM) range, which is significantly higher than the Kₘ of most kinases.[9]

| Kinase Target | ATP Kₘ (µM) | Kᵢ of Inhibitor (nM) | IC₅₀ at ATP Kₘ (nM) | IC₅₀ at 1 mM ATP (nM) |

| Kinase A | 10 | 5 | 10 | 505 |

| Kinase B | 100 | 5 | 10 | 55 |

| Kinase C | 50 | 20 | 40 | 420 |

This table illustrates the theoretical impact of ATP concentration on the IC₅₀ of a hypothetical ATP-competitive inhibitor, as calculated by the Cheng-Prusoff equation.[14]

Visualizing Kinase Signaling and Experimental Workflows

Diagrammatic representations are essential for conceptualizing the complex interactions within signaling pathways and the logical flow of experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. reactionbiology.com [reactionbiology.com]

- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. shop.carnabio.com [shop.carnabio.com]

- 9. researchgate.net [researchgate.net]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. researchgate.net [researchgate.net]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

ATP Disodium Salt as a Phosphate Donor: An In-depth Technical Guide for Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt is a pivotal reagent in biological research, serving as the primary phosphate (B84403) donor in a vast array of enzymatic assays, particularly those involving kinases and ATPases. Its high purity, stability, and solubility in aqueous solutions make it an ideal choice for researchers studying cellular signaling, drug discovery, and enzyme kinetics. This guide provides a comprehensive overview of the properties of ATP disodium salt, detailed experimental protocols for its use, and a summary of key quantitative data to aid in experimental design and interpretation.

Core Properties and Handling

ATP disodium salt is the sodium salt form of adenosine triphosphate. It is a white to off-white crystalline powder that is soluble in water, yielding a clear, colorless, and mildly acidic solution (pH ~3.5). For most biological assays, the pH of the ATP solution should be adjusted to the optimal pH for the enzyme under investigation, typically between 7.0 and 8.0.

Data Presentation: Quantitative Properties of ATP Disodium Salt

For optimal experimental design and reproducibility, it is crucial to consider the quantitative properties of ATP disodium salt, including its purity, stability, and interaction with metal ions.

| Property | Value/Specification | Source(s) |

| Purity | ≥98% to ≥99% (HPLC) | [1][2] |

| Molecular Weight | 551.14 g/mol (anhydrous) | [1] |

| Solubility in Water | 50 mg/mL | [3] |

| Storage (Powder) | -20°C, desiccated | [3] |

| Stability (Powder) | Stable for at least 2 years with <0.5% decomposition per year | [3] |

| Storage (Aqueous Solution) | -20°C or -80°C for long-term storage | [4][5] |

| Stability (Aqueous Solution) | Stable for months at neutral pH when frozen | [6] |

| Metal Ion | Binding Constant (per mole) | Source(s) |

| Mg²⁺ | 9,554 | [3][6] |

| Ca²⁺ | 3,722 | [3][6] |

| Sr²⁺ | 1,381 | [3][6] |

| Na⁺ | 13 | [3][6] |

| K⁺ | 8 | [3][6] |

| Li⁺ | 25 | [3][6] |

The Critical Role of Magnesium in ATP-Dependent Assays

Magnesium ions (Mg²⁺) are essential cofactors for the vast majority of ATP-dependent enzymes, including kinases and ATPases.[7] Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for these enzymes.[8] The binding of Mg²⁺ to the phosphate groups of ATP helps to:

-

Stabilize the conformation of the phosphate chain: This positions the γ-phosphate for efficient transfer.[9]

-

Shield the negative charges of the phosphate groups: This facilitates the nucleophilic attack by the substrate.[10]

-

Promote the proper binding of ATP to the enzyme's active site. [9]

The optimal concentration of Mg²⁺ is critical and should be empirically determined for each assay, but it is typically in slight excess of the ATP concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and steps in biological assays is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a generic kinase signaling pathway and common experimental workflows.

Kinase Signaling Pathway

Caption: A generic kinase signaling cascade.

Experimental Workflow: Radiometric Kinase Assay

Caption: Workflow for a radiometric kinase assay.

Experimental Workflow: Colorimetric ATPase Assay

Caption: Workflow for a colorimetric ATPase assay.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of biological assays. Below are generalized protocols for common assays utilizing ATP disodium salt.

Preparation of a Stock Solution of ATP Disodium Salt

-

Weighing: Accurately weigh the desired amount of ATP disodium salt powder.

-

Dissolving: Dissolve the powder in high-purity, nuclease-free water to a desired stock concentration (e.g., 100 mM).[11]

-

pH Adjustment: Adjust the pH of the solution to 7.0-7.5 using NaOH.[12] This is a critical step as the unadjusted solution will be acidic.

-

Concentration Determination: The precise concentration of the ATP stock solution can be determined by measuring its absorbance at 259 nm. The molar extinction coefficient for ATP at pH 7.0 is 15,400 M⁻¹cm⁻¹.[3][6]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4][5]

Radiometric Kinase Assay Protocol

This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.[13][14][15]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the kinase, the protein or peptide substrate, and the appropriate kinase assay buffer. The buffer typically contains a buffering agent (e.g., HEPES, Tris-HCl), a reducing agent (e.g., DTT), and phosphatase inhibitors.[16]

-

Reaction Initiation: Initiate the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP (spiked with non-radiolabeled ATP to achieve the desired specific activity and final concentration).[14]

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.

-

Reaction Termination: Stop the reaction by adding a stop solution, such as a solution containing a high concentration of EDTA to chelate the Mg²⁺, or by spotting the reaction mixture onto a phosphocellulose paper which binds the substrate.[16]

-

Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by washing the phosphocellulose paper or by SDS-PAGE.[16]

-

Detection: Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.[14]

-

Data Analysis: Calculate the kinase activity, typically expressed in units of phosphate transferred per unit of time per amount of enzyme (e.g., nmol/min/mg).[15]

Colorimetric ATPase Assay Protocol

This method relies on the detection of inorganic phosphate (Pi) released from ATP hydrolysis using a chromogenic reagent, often based on malachite green.[5][17]

-

Reaction Mixture Preparation: In a 96-well plate, add the ATPase enzyme and the appropriate assay buffer.[5]

-

Reaction Initiation: Start the reaction by adding a solution of ATP disodium salt and MgCl₂.[5]

-

Incubation: Incubate the plate at the optimal temperature for the ATPase for a specific duration.

-

Reaction Termination and Color Development: Stop the reaction and initiate color development by adding a detection reagent (e.g., a malachite green-based solution).[5]

-

Incubation for Color Development: Incubate the plate at room temperature to allow the color to develop fully.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 620-660 nm) using a microplate reader.[17]

-

Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of Pi produced in the enzymatic reactions and calculate the ATPase activity.[5]

Fluorometric Kinase Assay Protocol

This high-throughput-compatible method measures kinase activity by detecting the amount of ADP produced.[18]

-

Reaction Mixture Preparation: In a 96-well or 384-well plate, combine the kinase, substrate, and assay buffer.[18]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP disodium salt and MgCl₂.[18]

-

Incubation: Incubate the plate at the desired temperature for a set period (e.g., 30 minutes).[18]

-

ADP Detection: Add the ADP detection reagents. These reagents are part of an enzyme-coupled reaction that converts the produced ADP into a fluorescent signal.

-

Incubation for Signal Development: Incubate the plate at room temperature to allow the fluorescent signal to develop.

-

Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., λex = 540 nm / λem = 590 nm).

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of ADP produced, and therefore to the kinase activity. For inhibitor screening, a decrease in fluorescence indicates inhibition of the kinase.[18]

Conclusion

ATP disodium salt is an indispensable tool for researchers in numerous fields of biological science. A thorough understanding of its properties, the critical role of cofactors like magnesium, and the application of well-defined experimental protocols are paramount for obtaining accurate, reproducible, and meaningful data. This guide provides the foundational knowledge and practical methodologies to effectively utilize ATP disodium salt as a phosphate donor in a variety of essential biological assays.

References

- 1. selleckchem.com [selleckchem.com]

- 2. ATP disodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. Magnesium induced structural reorganization in the active site of adenylate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATP, 100mM [novoprolabs.com]

- 12. Protocol B: Preparation of ATP for transfection [protocols.io]

- 13. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 16. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Use of ATP in In-Vitro Studies

Introduction

Adenosine (B11128) 5'-triphosphate (ATP) is the primary energy currency of all living cells, driving essential metabolic processes such as biosynthesis, transport, and cell division. In the realm of in-vitro research, ATP's central role makes it a powerful and versatile biomarker. The intracellular concentration of ATP is a direct indicator of metabolic activity and cellular health. Metabolically active, viable cells maintain a high and stable level of ATP.[1] Conversely, events like apoptosis or necrosis lead to a rapid decrease in ATP synthesis and swift degradation of the existing ATP pool by endogenous ATPases.[2][3] This fundamental principle allows researchers to reliably quantify cell viability, proliferation, and cytotoxicity by measuring intracellular ATP levels.

Beyond its role as a viability marker, ATP is a critical substrate for numerous enzymes, most notably kinases and ATPases.[4][5] Therefore, in-vitro assays that monitor the consumption of ATP or the generation of its byproduct, adenosine diphosphate (B83284) (ADP), are fundamental tools in drug discovery and basic research for studying enzyme activity and screening for inhibitors.[6][7] This guide provides an in-depth overview of the core principles, experimental protocols, and practical considerations for utilizing ATP in various in-vitro applications.

Measuring Intracellular ATP for Cell Viability and Cytotoxicity Assays

The most common method for quantifying intracellular ATP is the bioluminescent firefly luciferase assay.[8] This technique is renowned for its high sensitivity, wide dynamic range, and simple, homogeneous protocol, making it ideal for high-throughput screening (HTS).[1][2]

Principle of the Luciferase-Based ATP Assay

The assay relies on the enzyme luciferase, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction to produce oxyluciferin and light.[9][10] The reaction proceeds as follows:

ATP + D-luciferin + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light (≈560 nm) [1][10]

When ATP is the limiting factor, the intensity of the emitted light is directly proportional to the concentration of ATP.[9] To measure intracellular ATP, a reagent is added that lyses the cells, releasing the ATP, which then reacts with the luciferase and luciferin (B1168401) in the reagent mix.[11]

Logical Relationship: Intracellular ATP as an Indicator of Cell Health

The diagram below illustrates the correlation between cellular ATP levels and the physiological state of the cell. Healthy, viable cells maintain high ATP pools, whereas cells undergoing apoptosis or necrosis exhibit a rapid decline in intracellular ATP.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. In vitro biosynthesis of ATP from adenosine and polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. ATP Assays | What is an ATP Assay? [promega.com]

- 10. Video: The ATP Bioluminescence Assay [jove.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Preparation of a 100mM ATP Disodium Salt Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular metabolism, serving as the primary energy currency. In research and drug development, a precisely prepared ATP solution is fundamental for a multitude of biochemical and cellular assays, including kinase activity assays, in vitro transcription, and studies of cellular signaling pathways. The disodium (B8443419) salt of ATP is frequently used due to its stability and solubility in aqueous solutions.[] This document provides a detailed protocol for the preparation, quality control, and storage of a 100mM ATP disodium salt solution to ensure experimental reproducibility and accuracy.

Key Quantitative Data

| Parameter | Value | Reference |

| Molecular Weight (Anhydrous ATP Disodium Salt) | 551.14 g/mol | [2] |

| Amount for 1 L of 100mM Solution | 55.115 g | [3] |

| Solubility in Water | 50 mg/mL | [][4] |

| Initial pH of Aqueous Solution | ~3.5 | [4][5][6] |

| Final Adjusted pH | 7.0 - 7.5 | [7][8][9] |

| Molar Extinction Coefficient (at 259 nm, pH 7.0) | 15,400 M⁻¹cm⁻¹ | [8][9] |

| Storage Temperature (Aliquots) | -20°C to -80°C | [2][3][10][11][12] |

| Short-term Storage (Thawed Aliquot) | Up to 1 week at 4°C | [2] |

| Long-term Stability (Frozen) | Months to over a year | [2][10][13] |

Experimental Protocol

1. Materials

-

Adenosine 5'-triphosphate disodium salt (e.g., Sigma-Aldrich A7699)

-

Nuclease-free sterile distilled water

-

1 M Sodium Hydroxide (NaOH) solution

-

Sterile, nuclease-free microcentrifuge tubes

-

0.22 µm syringe filter

-

pH meter or pH strips (with a narrow range for accuracy)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

2. Procedure

2.1. Preparation of the ATP Solution

-

Calculate the required mass of ATP disodium salt. To prepare a specific volume of a 100mM solution, use the molecular weight of the ATP disodium salt (anhydrous: 551.14 g/mol ). For example, to prepare 10 mL of a 100mM solution, weigh out 0.551 g of ATP disodium salt.

-

Dissolve the ATP disodium salt. In a sterile container, dissolve the weighed ATP disodium salt in approximately 80% of the final desired volume of nuclease-free sterile water. For a 10 mL final volume, start with 8 mL of water. It is advisable to perform this step on ice to minimize potential hydrolysis.[12]

-

Adjust the pH. The initial pH of the ATP solution will be acidic (around 3.5).[4][5][6] Carefully adjust the pH to a final range of 7.0-7.5 by adding 1 M NaOH dropwise while gently stirring the solution on ice.[8][9][14] Monitor the pH using a calibrated pH meter or narrow-range pH strips. Avoid overshooting the pH, as a basic environment can also lead to ATP hydrolysis.[8]

-

Bring to the final volume. Once the desired pH is achieved, add nuclease-free sterile water to reach the final volume.

-

Sterilization. To ensure the solution is free from microbial contamination, sterile filter it through a 0.22 µm syringe filter into a sterile container.[9]

2.2. Quality Control: Concentration Verification

-

Prepare a dilute aliquot. Make a 1:4000 dilution of the 100mM ATP stock solution in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[8]

-

Measure the absorbance. Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at 259 nm.[8][9] Use the same buffer as a blank.

-

Calculate the concentration. Use the Beer-Lambert law (A = εcl) to determine the exact concentration of your ATP stock solution. The molar extinction coefficient (ε) for ATP at 259 nm and pH 7.0 is 15,400 M⁻¹cm⁻¹.[8][9]

-

Concentration (M) = (Absorbance at 259 nm * Dilution Factor) / (15,400 M⁻¹cm⁻¹ * Path Length (cm))

-

2.3. Aliquoting and Storage

-

Aliquot the solution. Dispense the 100mM ATP solution into small, single-use volumes in sterile, nuclease-free microcentrifuge tubes.[3][8] This minimizes the number of freeze-thaw cycles the stock solution is subjected to, thereby preserving its integrity.[2][10][11]

-

Store at low temperature. Store the aliquots at -20°C for long-term use. For even greater stability, storage at -80°C is recommended.[2][10][12] Properly stored, the solution is stable for several months to a year.[2][10][13] Once an aliquot is thawed, it can be kept at 4°C for up to a week, but for critical applications, it is best to use it immediately and discard any unused portion.[2]

Visualizations

Caption: Workflow for preparing a 100mM ATP disodium salt solution.

Signaling Pathway and Experimental Context

ATP is a fundamental signaling molecule in numerous pathways. For instance, in the context of inflammation, extracellular ATP can act as a Damage-Associated Molecular Pattern (DAMP), activating purinergic receptors such as P2X7 on immune cells. This activation can trigger the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines like IL-1β. A precisely prepared 100mM ATP stock solution is often used to stimulate cells in such assays.

References

- 2. ATP pH 7.1; 100mM | Hypermol, Germany [hypermol.com]

- 3. ATP, 100mM [novoprolabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Protocol B: Preparation of ATP for transfection [protocols.io]

- 10. ATP 100mM, pH 7.4 easy-to-use | Hypermol [hypermol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for ATP Disodium Salt Hydrate in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303) in various kinase assay formats. The information is intended to assist researchers in obtaining accurate and reproducible results in kinase activity screening and inhibitor profiling.

Introduction to Kinase Assays and the Role of ATP

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from a high-energy donor molecule, typically ATP, to a specific substrate molecule. This process, known as phosphorylation, is a fundamental mechanism for regulating a majority of cellular processes. The dysregulation of kinase activity is implicated in numerous diseases, making kinases a major target for drug discovery.

Kinase assays are essential tools for measuring the enzymatic activity of kinases and for screening potential inhibitors. ATP disodium salt hydrate is a crucial reagent in these assays, serving as the phosphate donor. The concentration and purity of the ATP solution can significantly impact the outcome of the assay.

Properties and Handling of ATP Disodium Salt Hydrate